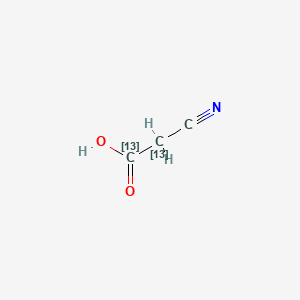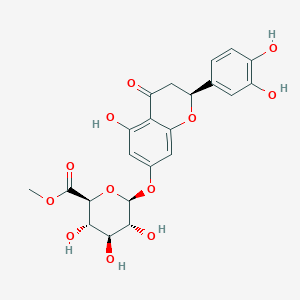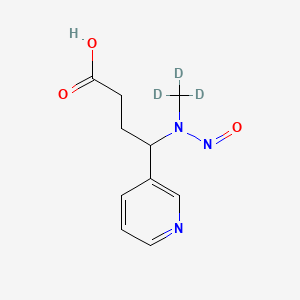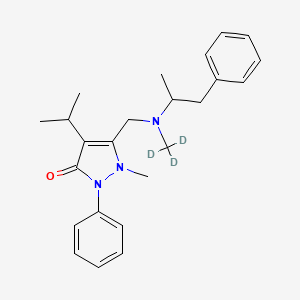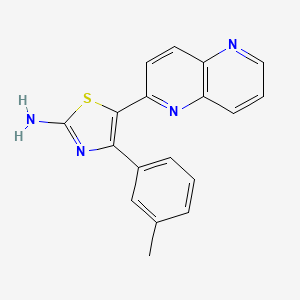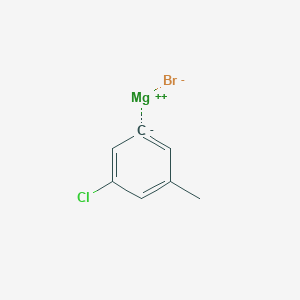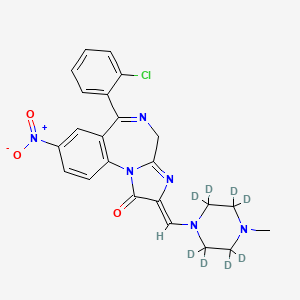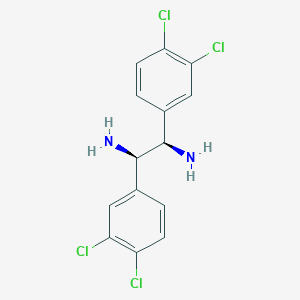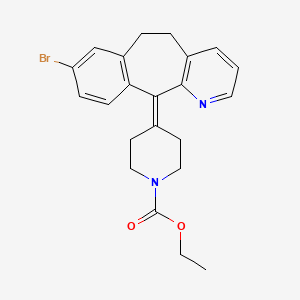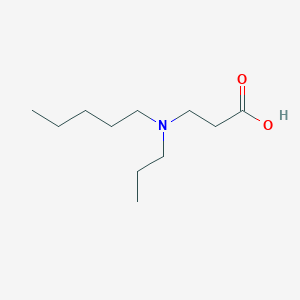
N-Pentyl-N-propyl-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Pentyl-N-propyl-beta-alanine is a synthetic compound with the molecular formula C11H23NO2 and a molecular weight of 201.306 g/mol . This compound is part of the beta-alanine family, which is known for its various applications in biochemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl-N-propyl-beta-alanine typically involves the reaction of beta-alanine with N-pentyl and N-propyl groups under controlled conditions. One common method is the reductive amination of beta-alanine with N-pentyl and N-propyl aldehydes in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-Pentyl-N-propyl-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
N-Pentyl-N-propyl-beta-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Pentyl-N-propyl-beta-alanine involves its interaction with specific molecular targets and pathways. It is known to regulate the pantothenate biosynthetic pathway by limiting the supply of beta-alanine in response to coenzyme A concentration. This regulation is mediated by the formation of a complex between activated aspartate decarboxylase (PanD) and PanZ, leading to the sequestration of the pyruvoyl cofactor as a ketone hydrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Pentyl-beta-alanine
- N-Propyl-beta-alanine
- Beta-alanine
Uniqueness
N-Pentyl-N-propyl-beta-alanine is unique due to its dual substitution with both N-pentyl and N-propyl groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C11H23NO2 |
|---|---|
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
3-[pentyl(propyl)amino]propanoic acid |
InChI |
InChI=1S/C11H23NO2/c1-3-5-6-9-12(8-4-2)10-7-11(13)14/h3-10H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
DSBPRSJLVKJQCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCC)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


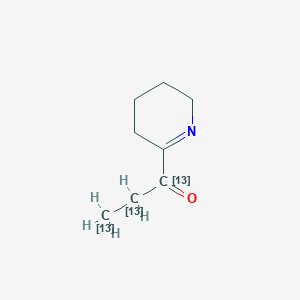
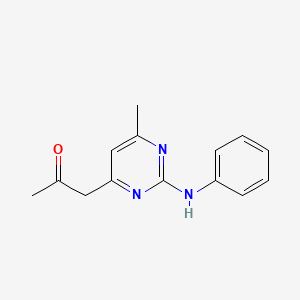
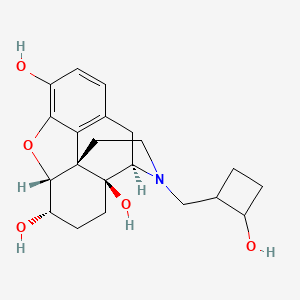
![2,2-Difluoro-5-methylbicyclo[2.2.1]heptane](/img/structure/B13440833.png)
